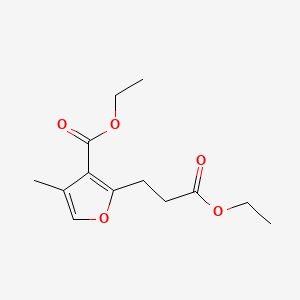
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac cis-Moxifloxacin-d4 Hydrochloride (Major): is a labeled fluorinated quinolone antibacterial compound. It is a stable isotope-labeled version of Moxifloxacin Hydrochloride, which is widely used in research for its antibacterial properties. The compound has a molecular formula of C21H21D4ClFN3O4 and a molecular weight of 441.92 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the deuteration process .
Industrial Production Methods: Industrial production of rac cis-Moxifloxacin-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility, meeting the stringent quality standards required for pharmaceutical research .
Analyse Des Réactions Chimiques
Types of Reactions: rac cis-Moxifloxacin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
rac cis-Moxifloxacin-d4 Hydrochloride is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of Moxifloxacin in various samples.
Biology: The compound is used in biological studies to investigate the pharmacokinetics and metabolism of Moxifloxacin.
Medicine: It aids in the development of new antibacterial agents and the study of bacterial resistance mechanisms.
Industry: The compound is utilized in the pharmaceutical industry for quality control and validation of analytical methods
Mécanisme D'action
The antibacterial action of rac cis-Moxifloxacin-d4 Hydrochloride is similar to that of Moxifloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Moxifloxacin Hydrochloride: The non-deuterated version of the compound.
Levofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity
Uniqueness: rac cis-Moxifloxacin-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research .
Propriétés
Numéro CAS |
1217802-65-7 |
|---|---|
Formule moléculaire |
C21H25ClFN3O4 |
Poids moléculaire |
441.921 |
Nom IUPAC |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
Clé InChI |
IDIIJJHBXUESQI-RPKOYQESSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Synonymes |
rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)





